- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,

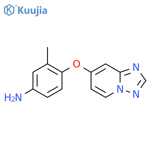

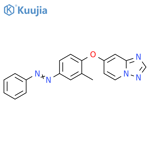

Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://ja.kuujia.com/scimg/cas/937263-71-3x500.png)

937263-71-3 structure

商品名:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

CAS番号:937263-71-3

MF:C13H12N4O

メガワット:240.260581970215

MDL:MFCD28977540

CID:2360992

PubChem ID:66937013

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 化学的及び物理的性質

名前と識別子

-

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

- DFMSLMUVJUMZPA-UHFFFAOYSA-N

- SB18464

- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)

- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline

- MFCD28977540

- SY274772

- 937263-71-3

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine

- DB-194160

- AT27623

- BS-50410

- SCHEMBL1192195

- AKOS026674005

- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

-

- MDL: MFCD28977540

- インチ: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3

- InChIKey: DFMSLMUVJUMZPA-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

計算された属性

- せいみつぶんしりょう: 240.101

- どういたいしつりょう: 240.101

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.4

- 疎水性パラメータ計算基準値(XlogP): 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9975255-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 1g |

RMB 240.80 | 2025-02-21 | |

| TRC | M331450-25mg |

3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |

937263-71-3 | 25mg |

$460.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1196233-10g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 10g |

$400 | 2023-09-03 | |

| Cooke Chemical | BD9975255-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

RMB 840.80 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1298717-250mg |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 250mg |

$140 | 2024-07-21 | |

| A2B Chem LLC | AI62642-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

$126.00 | 2024-07-18 | |

| abcr | AB575225-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 1g |

€134.00 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 1g |

¥1800.0 | 2024-04-16 | |

| A2B Chem LLC | AI62642-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 250mg |

$15.00 | 2024-07-18 | |

| abcr | AB575225-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 250mg |

€93.80 | 2024-08-02 |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C

リファレンス

- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C

リファレンス

- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C

リファレンス

- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C

リファレンス

- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C

リファレンス

- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C

リファレンス

- Preparation of tucatinib key intermediate, China, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux

リファレンス

- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C

リファレンス

- Preparation of diaryl ether compound, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C

リファレンス

- A Practical Alternate Synthesis of Tucatinib, Organic Preparations and Procedures International, 2021, 53(6), 554-561

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C

リファレンス

- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

リファレンス

- New Synthetic Route to Tucatinib, Synthesis, 2019, 51(13), 2660-2664

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C

リファレンス

- Preparation of tucatinib and its intermediate products, China, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C

リファレンス

- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt

リファレンス

- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

リファレンス

- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

リファレンス

- Preparation of Irbinitinib and its intermediate, China, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

リファレンス

- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C

リファレンス

- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C

リファレンス

- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

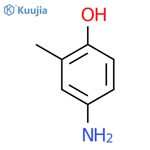

- [1,2,4]Triazolo[1,5-a]pyridin-7-ol

- 4-Amino-2-methylphenol

- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine

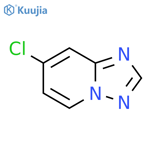

- 7-chloro-1,2,4triazolo1,5-apyridine

- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-

- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

3. Book reviews

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) 関連製品

- 2172572-67-5(1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide)

- 2680546-50-1(2-Benzyl 1-ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate)

- 1105194-67-9(1-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperazine)

- 1469189-31-8(Furan, 2-[2-(bromomethyl)-3-methylbutyl]-)

- 1214376-22-3(4-(4-(Difluoromethoxy)phenyl)pyridine)

- 1354706-06-1(4-Iodo-1-isobutyl-3-nitro-1H-pyrazole)

- 1225291-03-1(4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride)

- 2138282-60-5(Benzoic acid, 4-amino-3-(5-thiazolyl)-)

- 90710-04-6(methyl (2S)-piperidine-2-carboxylate)

- 1261613-44-8(2'-Bromo-2,5'-dichloropropiophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

清らかである:99%/99%

はかる:5g/25g

価格 ($):155.0/474.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:937263-71-3)4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ